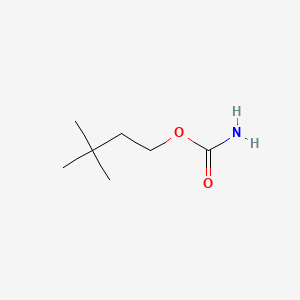

1-Butanol, 3,3-dimethyl-, carbamate

Description

Contextualization within the Field of Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds formally derived from carbamic acid (NH₂COOH). The carbamate functional group consists of a carbonyl group flanked by an oxygen and a nitrogen atom. This arrangement makes them isosteres of esters and amides, and as such, they exhibit a unique combination of chemical and physical properties.

The stability of the carbamate linkage is a key feature that has been widely exploited in various scientific domains. In medicinal chemistry, the carbamate moiety is often incorporated into drug molecules to improve their metabolic stability, modulate their pharmacokinetic profiles, or to act as a prodrug. The relative resistance of carbamates to enzymatic hydrolysis compared to esters, for instance, can prolong the in-vivo half-life of a drug.

Furthermore, the carbamate group can participate in hydrogen bonding interactions, which can be crucial for the binding of a molecule to its biological target. The structural similarity of the carbamate group to the peptide bond has also led to its use as a peptide bond surrogate in the design of peptidomimetics.

In the context of 1-Butanol, 3,3-dimethyl-, carbamate, the bulky 3,3-dimethylbutyl (neopentyl-like) group attached to the oxygen atom of the carbamate is a notable feature. This steric hindrance can further enhance the stability of the carbamate group against hydrolysis and may influence its binding affinity and selectivity for specific biological targets.

Nomenclature and Standardized Chemical Identifiers for Research Integrity

Precise and unambiguous identification of chemical compounds is paramount for the integrity and reproducibility of scientific research. For this compound, several standardized identifiers are used to ensure that researchers are referring to the exact same molecule.

The systematic IUPAC name for this compound is 3,3-dimethylbutyl carbamate . This name clearly defines the arrangement of atoms in the molecule. Other synonyms may be used in the literature, but the IUPAC name provides a universal standard.

Other important identifiers include the InChI (International Chemical Identifier) and InChIKey, which provide a textual representation of the molecular structure, and the PubChem Compound ID (CID), which is a unique identifier used in the PubChem database. The lack of a dedicated PubChem entry for this compound highlights its relatively unexplored nature in academic research.

| Identifier | Value |

|---|---|

| IUPAC Name | 3,3-dimethylbutyl carbamate |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

Overview of Academic Research Trajectories for Carbamate Compounds

Academic research on carbamate compounds has followed several key trajectories, driven by their versatile chemical properties and biological activities.

Medicinal Chemistry and Drug Discovery: A significant portion of carbamate research has been focused on the development of new therapeutic agents. Carbamates are found in a wide range of approved drugs, including cholinesterase inhibitors for the treatment of Alzheimer's disease and myasthenia gravis, as well as in antiviral, anticancer, and anti-inflammatory agents. Research in this area continues to explore the use of the carbamate moiety to fine-tune the properties of drug candidates. One study has noted the parasympatholytic activity of 3,3-dimethyl-1-butanol (B44104) carbamate, suggesting its potential for investigation in this therapeutic area. acs.org

Agrochemicals: Carbamates have a long history of use as pesticides, particularly as insecticides and herbicides. Research in this field has focused on developing new carbamate derivatives with improved efficacy, selectivity, and environmental safety profiles.

Protecting Groups in Organic Synthesis: The stability of the carbamate group under a wide range of reaction conditions, coupled with its facile introduction and removal, has made it a valuable protecting group for amines in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a classic example of a widely used carbamate-based protecting group. Research continues to develop new carbamate protecting groups with orthogonal deprotection strategies.

Polymer Chemistry: Carbamates are the building blocks of polyurethanes, a versatile class of polymers with a wide range of applications, from foams and elastomers to coatings and adhesives. Academic research in this area focuses on the synthesis of new polyurethane materials with tailored properties.

Synthesis of Carbamates: The development of new and efficient methods for the synthesis of carbamates is an ongoing area of research. Traditional methods often involve the use of hazardous reagents such as phosgene (B1210022). Modern research focuses on developing greener and safer synthetic routes, such as those utilizing carbon dioxide as a C1 source or employing catalytic methods. google.comorganic-chemistry.orgsciencemadness.orgorganic-chemistry.org Common methods for carbamate synthesis that could be applied to produce this compound from 3,3-dimethyl-1-butanol include:

Reaction with isocyanates: The alcohol (3,3-dimethyl-1-butanol) can react with an isocyanate to form the corresponding carbamate.

Reaction with carbamoyl chlorides: 3,3-dimethyl-1-butanol can be reacted with a carbamoyl chloride in the presence of a base.

From chloroformates: The alcohol can be first converted to a chloroformate, which is then reacted with an amine.

Reductive carbonylation of nitro compounds: This method involves the reaction of a nitro compound with carbon monoxide and an alcohol in the presence of a catalyst.

The specific properties of this compound, particularly its potential parasympatholytic activity, suggest that its future research trajectory would most likely fall within the realm of medicinal chemistry and drug discovery. Further investigation into its mechanism of action and structure-activity relationships could uncover its potential as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

3124-38-7 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3,3-dimethylbutyl carbamate |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |

InChI Key |

DOBPAXBDQAYQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butanol, 3,3 Dimethyl , Carbamate and Its Precursors

Precursor Synthesis Pathways for 3,3-Dimethyl-1-butanol (B44104)

3,3-Dimethyl-1-butanol, also known as neohexanol, is a key intermediate. sigmaaldrich.com Its synthesis can be achieved through several routes, most notably involving Grignard reagents.

Grignard Reagent Approaches for Alkyl Halide Precursors

A common and effective method for preparing 3,3-dimethyl-1-butanol involves the use of a Grignard reagent. patsnap.comgoogle.com This process typically starts with the formation of a tert-butyl Grignard reagent, such as tert-butylmagnesium halide, from a tert-butyl halide. google.com This Grignard reagent is then reacted with an appropriate electrophile to extend the carbon chain.

An alternative Grignard-based synthesis involves the reaction of neopentyl magnesium halide with formaldehyde. google.com This approach directly introduces the hydroxymethyl group, leading to the formation of 3,3-dimethyl-1-butanol after hydrolysis. google.com This method is often preferred as it can offer higher product purity and simplify post-reaction processing. patsnap.com

Hydrolysis Reactions in the Synthesis of 3,3-Dimethyl-1-butanol

Following the Grignard reaction to form a 3,3-dimethylbutyl halide or a magnesium alkoxide intermediate, a hydrolysis step is crucial to yield the final alcohol product. google.comgoogle.com When starting from 3,3-dimethylbutyl halide, hydrolysis is typically carried out using an aqueous solution of a base like potassium hydroxide (B78521). google.com The reaction mixture is refluxed, followed by neutralization and extraction to isolate the 3,3-dimethyl-1-butanol. google.com

In the case of the reaction between a Grignard reagent and formaldehyde, the resulting magnesium alkoxide is hydrolyzed, often with an aqueous solution of an ammonium (B1175870) salt like ammonium chloride or a dilute acid, to liberate the alcohol. google.com This step is followed by extraction and distillation to purify the 3,3-dimethyl-1-butanol. google.com

Optimization of Reaction Parameters and Yields in Precursor Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of 3,3-dimethyl-1-butanol. Key parameters include the choice of solvent, temperature, and initiator for the Grignard reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for stabilizing the Grignard reagent. patsnap.comlibretexts.org The reaction temperature is carefully controlled, often initiated at a slightly elevated temperature and then maintained at reflux to ensure a steady reaction rate. patsnap.com Initiators such as iodine or bromoethane (B45996) can be used to start the Grignard reagent formation. patsnap.com

In the synthesis involving neopentyl magnesium chloride and formaldehyde, yields of up to 79.4% with a purity of 99.0% have been reported after distillation. google.com The use of low-cost starting materials like tert-butanol (B103910) to produce the initial alkyl halide contributes to the economic viability of this process. google.com Careful control over the stoichiometry of the reactants and the reaction time is also necessary to minimize the formation of byproducts. patsnap.comgoogle.com

Carbamate (B1207046) Formation Reactions from Alcohols

Once 3,3-dimethyl-1-butanol is obtained, it can be converted into 1-butanol, 3,3-dimethyl-, carbamate. This transformation involves the introduction of a carbamate group (-OCONH2) onto the alcohol.

Synthesis Utilizing Urea (B33335) as a Carbonyl Source with Supported Catalysts

A green and efficient method for synthesizing carbamates from alcohols involves the use of urea as a carbonyl source in the presence of a catalyst. rsc.orgresearchgate.netqub.ac.uk This approach avoids the use of hazardous reagents like phosgene (B1210022). rsc.org The reaction between an alcohol and urea, known as urea alcoholysis, is a reversible reaction that produces an alkyl carbamate and ammonia. qub.ac.uk

Various catalysts have been developed to facilitate this reaction. For instance, a TiO2–Cr2O3/SiO2 catalyst has been shown to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving yields of 95–98%. rsc.org The acidic and basic sites on the catalyst are believed to be crucial for its high activity. rsc.org Metal-free catalysts, such as graphene oxide, have also been successfully employed for the synthesis of primary carbamates from alcohols and urea under mild conditions. researchgate.net Research has also explored the use of zinc-based catalysts, which offer high activity and cost-effectiveness. researchgate.netresearchgate.net

Pathways Involving Isocyanate Intermediates

An alternative route to carbamates proceeds through an isocyanate intermediate. acs.orgrsc.orgorganic-chemistry.org Isocyanates can be generated from various precursors and subsequently reacted with an alcohol to form the carbamate. acs.orgorganic-chemistry.org One method involves the Curtius rearrangement of an acyl azide, which is formed from a carboxylic acid. The resulting isocyanate is then trapped by an alcohol to yield the carbamate. organic-chemistry.org

A metal-free approach for generating aryl isocyanates involves the dehydration of a carbamic acid intermediate, which is formed from an arylamine and carbon dioxide. acs.org This isocyanate can then be reacted with an alcohol to produce the corresponding carbamate. acs.org This method is advantageous due to its mild reaction conditions and the avoidance of metal catalysts. acs.org The nucleophilic attack of the alcohol on the isocyanate is a common and efficient way to form the carbamate linkage. rsc.org

Exploration of Environmentally Benign Synthetic Routes

The pursuit of "green chemistry" has led to the exploration of more sustainable methods for synthesizing carbamates, aiming to reduce the use of hazardous reagents and minimize environmental impact. While specific green routes for this compound are not extensively detailed in dedicated literature, general principles of sustainable carbamate synthesis are applicable. These often involve replacing toxic phosgene derivatives, using greener solvents, and developing catalytic systems that improve efficiency and reduce waste.

Furthermore, one-pot syntheses that minimize intermediate purification steps contribute to greener processes. A one-pot method for creating ureas, carbamates, and thiocarbamates using carbonylimidazolide in water has been shown to be efficient, allowing the product to precipitate and be collected by simple filtration without the need for an inert atmosphere. organic-chemistry.org

The synthesis of the precursor alcohol, 3,3-dimethyl-1-butanol, can also be achieved through methods designed for industrial scale-up with improved yield and purity. One patented method involves a Grignard reaction between a neopentyl magnesium halide and formaldehyde, followed by hydrolysis, extraction, and distillation. google.com This method utilizes common, low-cost starting materials. google.com

Novel Synthetic Strategies for Carbamate Linkages in Extended Structures

Recent advancements in materials science have spurred the development of novel strategies to incorporate functional linkages, such as carbamates, into extended, porous structures like Covalent Organic Frameworks (COFs). These materials have potential applications in gas storage, catalysis, and sensing. The challenge lies in creating these linkages within a solid-state material, where traditional solution-phase synthesis methods are often not applicable.

A significant breakthrough is the use of postsynthetic modification (PSM) to create carbamate bonds within a pre-existing crystalline framework. researchgate.net This technique allows for chemical transformations on a solid, porous material that are analogous to those performed in solution. researchgate.net It offers a pathway to linkages that are otherwise inaccessible through direct, de novo synthesis from molecular building blocks. nih.govescholarship.org This approach represents a major step in extending the precision of organic synthesis to solid-state compounds. nih.govescholarship.org

Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks

A prime example of novel synthetic strategies is the first reported multistep solid-state organic synthesis that transforms an imine-linked two-dimensional COF into a crystalline cyclic carbamate-linked framework. nih.govacs.org This process involves a sequence of reactions performed on the solid material, demonstrating that complex organic transformations can be achieved without dissolving the framework. acs.org

The synthesis begins with a starting imine-linked COF (COF-170) and proceeds through three consecutive postsynthetic modification steps: acs.org

Demethylation: The methoxy (B1213986) groups on the framework are removed. acs.org

Reduction: The imine linkage is reduced to an amine linkage using sodium cyanoborohydride. acs.org

Carbamate Formation: The resulting amine-linked COF is treated with 1,1′-carbonyldiimidazole (CDI) to yield the final cyclic carbamate-linked COF. acs.org

This multistep solid-state synthesis opens the door to creating new, highly ordered materials with functional linkages that cannot be produced by conventional methods. acs.org

Spectroscopic and Advanced Analytical Characterization of 1 Butanol, 3,3 Dimethyl , Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for the ¹H NMR or ¹³C NMR of 1-Butanol, 3,3-dimethyl-, carbamate (B1207046) could be located. While general principles of NMR spectroscopy and data for other carbamate-containing molecules exist, applying these to generate specific chemical shifts and coupling constants for the target molecule without experimental validation would be speculative and scientifically unsound. hmdb.caspectrabase.comrsc.orglibretexts.orgchemicalbook.com

Proton (¹H) NMR Spectroscopic Analysis

Detailed proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the distinct protons of 1-Butanol, 3,3-dimethyl-, carbamate, are not available in the searched scientific literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Specific ¹³C NMR chemical shifts for the individual carbon atoms of this compound, including the characteristic carbamate carbonyl carbon, are not documented in the available resources. researchgate.net

Advanced NMR Techniques (e.g., ¹⁵N multiCP-MAS NMR for carbamate-linked frameworks)

While advanced NMR techniques like ¹⁵N CP/MAS are powerful for characterizing nitrogen-containing compounds and carbamate-linked frameworks, no studies applying these methods to this compound were found. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy (e.g., ATR-IR, Transmission IR, Vapor Phase IR)

Experimentally obtained infrared spectra (ATR-IR, Transmission IR, or Vapor Phase IR) for this compound, which would detail the characteristic vibrational frequencies for its functional groups (N-H, C=O, C-O, C-H), are not present in the accessed databases. nist.govrsc.orgresearchgate.netspectrabase.com

Raman Spectroscopy

No experimental Raman spectra for this compound were found. Such spectra would provide complementary information to IR spectroscopy, particularly for the non-polar bonds within the molecule. nih.govdoi.orgsci-hub.seresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the analytical toolkit for "this compound," offering high sensitivity and specificity for molecular identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS can be employed to analyze the parent compound and its degradation or reaction products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components and measures the mass-to-charge ratio of the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint.

For instance, in the analysis of related compounds like 3,3-dimethyl-1-butanol (B44104), GC-MS has been used to detect its presence in biological samples. nih.gov The identification is typically confirmed by matching the retention time and the mass spectrum of the analyte to that of a known standard. The fragmentation pattern in the mass spectrum provides structural information. For "this compound," characteristic fragments would be expected to arise from the cleavage of the carbamate group and the alkyl chain.

Table 1: Illustrative GC-MS Data for a Related Compound (3,3-Dimethyl-1-butanol)

| Parameter | Value |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M+) | m/z 102 (for 3,3-dimethyl-1-butanol) |

| Key Fragment Ions | m/z 57, 43, 31 (indicative of the tert-butyl and hydroxymethyl groups) |

This table is illustrative and specific data for "this compound" would need to be experimentally determined.

While standard GC-MS often uses electron ionization (EI), which can cause extensive fragmentation and sometimes the absence of a molecular ion, chemical ionization (CI) is a softer ionization technique. In CI-MS, a reagent gas is ionized, which in turn ionizes the analyte molecules through proton transfer or adduction. This results in less fragmentation and a more prominent protonated molecule [M+H]+, which is valuable for confirming the molecular weight of the compound. For "this compound," CI-MS would be particularly useful to definitively establish its molecular mass.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for analyzing non-volatile and thermally labile compounds, such as metabolites of "this compound," in complex biological matrices like plasma or urine. nih.govnih.gov The liquid chromatograph separates the components of a sample, and the tandem mass spectrometer provides two stages of mass analysis. The first stage selects a specific precursor ion (e.g., the protonated molecule of a metabolite), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), provides exceptional specificity and quantitative accuracy.

For example, studies on the metabolism of the related compound 3,3-dimethyl-1-butanol (DMB) have successfully used LC-MS/MS to identify and quantify its metabolites, such as 3,3-dimethylbutyrate, in serum and liver samples. nih.gov This approach allows for the elucidation of metabolic pathways. nih.gov Similarly, LC-MS/MS would be the method of choice to trace the biotransformation of "this compound" in biological systems.

Table 2: Hypothetical LC-MS/MS Parameters for Metabolite Analysis of "this compound"

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| This compound | [M+H]+ | To be determined |

| Putative Hydroxylated Metabolite | [M+H]+ of metabolite | To be determined |

| Putative Glucuronide Conjugate | [M+H]+ of conjugate | To be determined |

This table is hypothetical and the specific precursor and product ions would need to be determined through experimental analysis.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Beyond standard GC and LC, advanced chromatographic techniques are crucial for ensuring the purity of "this compound" and for separating it from closely related impurities or isomers. High-performance liquid chromatography (HPLC) with various types of columns (e.g., reversed-phase, normal-phase, chiral) can be optimized for high-resolution separations. The choice of column and mobile phase is critical and depends on the polarity and structural characteristics of the compound and potential impurities. For instance, reversed-phase HPLC using C18 columns is a common starting point for moderately polar organic molecules.

Purity assessment is often performed using HPLC with a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), in addition to a UV detector if the compound possesses a chromophore. For comprehensive purity profiling, coupling HPLC to high-resolution mass spectrometry (HRMS) can provide detailed information about the elemental composition of any detected impurities.

Derivatization Methodologies for Enhanced Analytical Sensitivity

In cases where the analytical sensitivity for "this compound" or its metabolites is insufficient, derivatization can be employed. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or detection response. For GC-MS analysis, derivatization can increase the volatility and thermal stability of the compound. For example, silylation of the carbamate's N-H group or any hydroxyl groups on metabolites would make them more amenable to GC analysis.

For LC-MS/MS, while often not necessary due to the technique's inherent sensitivity, derivatization can be used to enhance ionization efficiency. For instance, introducing a permanently charged group or a group with high proton affinity can significantly improve the signal in electrospray ionization (ESI). Various derivatizing agents are available, and the choice depends on the functional groups present in the analyte and the desired analytical outcome. nih.gov

Computational and Theoretical Studies of 1 Butanol, 3,3 Dimethyl , Carbamate

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational preferences, and energetic properties of 1-Butanol, 3,3-dimethyl-, carbamate (B1207046). Carbamates, in general, possess a characteristic pseudo double bond in their structure, leading to the potential for syn and anti isomers due to restricted rotation around the C-N bond. nih.gov The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety influences the molecule's conformational flexibility. nih.gov

Studies on similar carbamate structures have shown that the energy difference between conformers can be small, often within a few kcal/mol. chemrxiv.org The stability of different conformations is influenced by intramolecular interactions, such as hydrogen bonding. chemrxiv.org For carbamates, it has been observed that cis (or syn) configurations can be energetically stable, a deviation from the typical trans preference in peptides. chemrxiv.org This stability can be attributed to specific interactions within the molecule. chemrxiv.org

The energetic properties, such as the enthalpy of formation and reaction enthalpies, can also be predicted through computational methods. For the related compound 3,3-Dimethyl-1-butanol (B44104), experimental and computational data on its gas-phase ion energetics are available, providing a reference for the energetic landscape of similar molecules. nist.gov

Table 1: Calculated Energetic Properties of Related Compounds

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔrH° (Protonation of C6H13O⁻) | 1555 ± 8.8 | G+TS | nist.gov |

This table is for illustrative purposes and shows data for a related compound, 3,3-Dimethyl-1-butanol, to highlight the types of energetic data that can be obtained. G+TS refers to calculations involving the Gibbs free energy and transition state theory, and IMRE refers to the Ion-Molecule Reaction Equilibrium method.

Reaction Mechanism Predictions and Kinetic Modeling

Computational methods are pivotal in elucidating reaction mechanisms and predicting kinetic parameters, offering a molecular-level understanding of chemical transformations.

Theoretical Studies on Degradation Mechanisms (e.g., OH Radical Reactions)

The atmospheric degradation of volatile organic compounds is often initiated by reactions with hydroxyl (OH) radicals. Theoretical studies on analogous compounds can provide insights into the potential degradation pathways of 1-Butanol, 3,3-dimethyl-, carbamate. For instance, studies on 3,3-dimethylbutanal, a potential degradation product of 3,3-dimethyl-1-butanol, have shown that the primary reaction with OH radicals involves hydrogen abstraction from the aldehyde group. copernicus.org The reaction pathways and their branching ratios can be predicted using Structure-Activity Relationship (SAR) models, which suggest that the main reaction channel can vary depending on the oxidant. copernicus.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules in different environments. frontiersin.org MD simulations can offer mechanistic insights into processes like dissolution and solvation by modeling the interactions between the solute and solvent molecules. frontiersin.org

For carbamates, MD simulations can be used to study their interactions with biological targets, such as proteins. frontiersin.org These simulations can reveal the dynamic nature of binding, including the formation and breaking of hydrogen bonds, salt bridges, and other non-covalent interactions. frontiersin.org In the context of drug delivery, MD can be used to understand how a molecule like this compound might interact with cell membranes or drug delivery vehicles at a molecular level. frontiersin.org

Structure-Activity Relationship (SAR) Modeling for Biological Efficacy

The parent alcohol, 3,3-Dimethyl-1-butanol, has been shown to have immunomodulatory activity. nih.govnih.gov SAR studies could be employed to investigate how the addition of the carbamate functional group modifies this activity. The carbamate group can participate in hydrogen bonding and introduces a degree of conformational rigidity, which can influence how the molecule interacts with biological targets. nih.gov

Computational studies on other carbamates have investigated their binding to specific receptors. For example, the binding of BMAA carbamate adducts to the GluR2 receptor has been studied using MD simulations and free energy calculations to assess their stability and binding affinity compared to the natural agonist. nih.gov Such studies provide a rationale for the potential biological activity of carbamate-containing molecules. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Dimethyl-1-butanol |

| 3,3-dimethylbutanal |

| BMAA |

Research Applications and Biological Activities of 1 Butanol, 3,3 Dimethyl , Carbamate

Role as a Chemical Building Block in Advanced Organic Synthesis

While specific applications of 1-Butanol, 3,3-dimethyl-, carbamate (B1207046) as a synthetic intermediate are not extensively detailed in the literature, its parent alcohol, 3,3-dimethyl-1-butanol (B44104), is recognized as a useful organic building block. fishersci.es This branched alkanol serves as a precursor in the synthesis of various compounds, including hydrocarbon surfactants and lipophilic alkyl parabens, which have been investigated for their antifungal properties. sigmaaldrich.comsigmaaldrich.com

The carbamate moiety itself is a critical functional group in synthetic and medicinal chemistry. acs.org Its stability and ability to mimic a peptide bond make it a frequent choice for creating peptidomimetics, which are designed to have improved metabolic stability against degradation by enzymes like aminopeptidases. acs.org The incorporation of a carbamate linkage can enhance a molecule's ability to permeate cellular membranes, a desirable attribute in drug design. acs.org

Q & A

Q. Example Data :

| Process | Half-Life (h) | ΔG‡ (kcal/mol) |

|---|---|---|

| Dimethyl carbamate | 13 | 24.1 |

| Diethyl carbamate | 312 | 24.8 |

| Dipropargyl carbamate | 0.5 | 23.9 |

| Source: |

Basic: Which spectroscopic and chromatographic methods are reliable for characterizing carbamates?

Answer:

- NMR : Use H/C NMR to confirm carbamate bond formation (e.g., tert-butyl carbamate peaks at δ 1.4 ppm for (CH₃)₃C) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₁₀H₂₂N₂O₂ for tert-butyl derivatives) .

- GC/MS after derivatization : Potassium tert-butoxide/DMSO/ethyl iodide enhances volatility for trace analysis .

Advanced: How do substituent effects influence carbamate stability and bioactivity?

Answer:

Steric and electronic modifications alter carbamate interactions with enzymes:

- Steric bulk : Larger groups (e.g., benzyl) prolong inhibition half-lives (e.g., 4 days vs. 13 hours for dimethyl carbamate in butyrylcholinesterase studies) .

- Enzyme selectivity : 6-Substituted indolyl carbamates show reduced potency compared to 7-substituted analogues due to steric hindrance .

- Computational tools : Docking studies (e.g., AutoDock Vina) predict binding affinities using crystallographic data .

Basic: What thermodynamic parameters govern carbamate synthesis equilibria?

Answer:

Use Benson group contribution methods to calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.